molecular formula C35H43ClN2O8 B1240208 Cryptophycin

Cryptophycin

カタログ番号: B1240208
分子量: 655.2 g/mol
InChIキー: PSNOPSMXOBPNNV-UKTHLTGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cryptophycins are a family of macrocyclic depsipeptides originally isolated from cyanobacteria of the genus Nostoc and are recognized as some of the most potent antimitotic compounds known to date . These cytotoxins function as microtubule-targeting agents (MTAs) by binding to β-tubulin, thereby destabilizing microtubules and leading to cell cycle arrest and apoptosis . A landmark 2024 structural biology study revealed that a potent cryptophycin derivative binds to two distinct sites on β-tubulin: the canonical maytansine site and a novel second site involving the T5-loop, which is critical for guanosine nucleotide exchange and microtubule formation . This unique dual-binding mechanism, which bridges the maytansine and vinca sites, offers new avenues for rationally designing novel MTAs . Due to their exceptional potency and efficacy against multidrug-resistant (MDR) cancer cell lines, cryptophycins are highly valuable tools for investigating tubulin dynamics and mechanisms of apoptosis . While the synthetic analog this compound-52 (LY355703) advanced to clinical trials as a stand-alone chemotherapeutic, its development was halted due to dose-limiting toxicities, highlighting the challenge of its therapeutic window . Consequently, current research focus has shifted towards leveraging this compound's power as a cytotoxic payload in targeted drug delivery systems . Conjugates of this compound-55 glycinate with integrin-specific ligands, for example, have demonstrated improved selectivity and potent activity against integrin αvβ3-overexpressing tumor cells in vitro, showcasing the promise of this approach . Ongoing research continues to explore novel this compound analogs with modified units to develop conjugable payloads that retain sub-nanomolar cytotoxicity while maintaining activity against MDR phenotypes . This makes this compound an indispensable compound for advanced research in cancer biology, drug resistance mechanisms, and the development of next-generation targeted therapies like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).

特性

分子式

C35H43ClN2O8

分子量

655.2 g/mol

IUPAC名

(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+

InChIキー

PSNOPSMXOBPNNV-UKTHLTGXSA-N

異性体SMILES

CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

正規SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

同義語

cryptophycin

製品の起源

United States

準備方法

Convergent Synthesis of Cryptophycin Core Structures

The convergent synthesis of this compound involves coupling two primary subunits: (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid (Unit A) and amino acid segments (Unit B). Georg et al. developed a method using stereoselective allylation or asymmetric crotylation to construct Unit A’s stereogenic centers. For example, Wadsworth–Emmons condensation with diethyl benzylphosphonate introduced the styryl moiety, achieving >95% E-selectivity. Unit B was synthesized from benzyl (2S)-2-hydroxyisocaproate, connected sequentially to N-Boc-β-alanine and (2R)-N-Boc-O-methyltyrosine derivatives.

Macrocyclization was achieved via diphenyl phosphorazidate-mediated lactamization, yielding this compound-3, -4, and -29 with isolated yields of 62–68%. A critical advancement involved replacing traditional β-epoxidation reagents (e.g., mCPBA) with dimethyldioxirane (DMD), reducing α-epoxide byproducts from 33% to <5%.

Table 1: Key Parameters in Convergent this compound Synthesis

ParameterValue/RangeReference
Unit A Coupling Yield85–92%
Macrocyclization Efficiency62–68%
β-Epoxide Selectivity (DMD)>95%
Purity (RP-HPLC)>99%

RGD–this compound Conjugate Synthesis

To enhance tumor targeting, RGD–this compound conjugates were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alkynyl-PEG5-Val-Cit-PABC-Cry-55gly (7 ) and Alkynyl-PEG5-Val-Cit-Gly-Pro-Cry-55gly (8 ) intermediates were prepared through solid-phase peptide synthesis (SPPS). 7 was synthesized by reacting this compound-55 glycinate (4 ) with alkynyl-PEG5-Val-Cit-PABC (5 ) in anhydrous DMF under argon, yielding 63% after RP-HPLC purification. Similarly, 8 was obtained via PyBOP/HOBt-mediated coupling (78% yield).

Final conjugation of 8 with c(RGDfK)-azide (9 ) using CuSO₄ and sodium ascorbate produced c(RGDfK)-PEG5-Val-Cit-Gly-Pro-Cry-55gly (11 ) in 54% yield. LC-MS confirmed >99% purity, critical for in vivo biodistribution studies.

Chemoenzymatic Synthesis Strategies

CrpD-M2 NRPS Module for 2-Hydroxy Acid Incorporation

The NRPS module CrpD-M2 enables chemoenzymatic synthesis through four sequential steps:

  • Adenylation : Activation of 2-ketoisocaproic acid (2KIC) to acyl-AMP.

  • Thiolation : Loading onto the T-domain phosphopantetheine arm.

  • Ketoreduction : NADPH-dependent reduction to (2S)-2-hydroxyisocaproic acid (2HIC).

  • Esterification : Condensation with ABC subunits via C-domain catalysis.

CrpD-M2 exhibited substrate flexibility, accepting 2KIC analogs with varying alkyl chains (C3–C6). Co-incubation with Crp thioesterase (TE) facilitated macrolactonization, producing this compound-3 (6 ), -24 (7 ), and -51 (8 ) in 22–45% overall yield.

Table 2: Substrate Scope of CrpD-M2 in this compound Synthesis

Substrate (Unit D)ProductYield
2KICThis compound-345%
3-Me-2KIVThis compound-2438%
2KIVThis compound-5122%

Total Synthesis of this compound Analogues

Fmoc-Protected Amino Acid Approach

Danner et al. achieved a formal total synthesis of this compound-3 using Fmoc-protected amino acids to enhance solubility and reduce racemization. The tripeptide analogue 34 was constructed from Fmoc-Val-Cit-Gly-Pro-OH, esterified with Unit D (2-hydroxyisocaproate), and macrocyclized using TBTU. This method avoided tedious side-chain protections, achieving 71% yield in the final macrolactamization step.

Macrolactonization Optimization

Early methods suffered from oligomerization during macrolactonization. By employing high-dilution conditions (0.01 M) and TBTU activation, cyclization yields improved from 35% to 71%. RP-HPLC purification (XBridge C18) ensured >98% purity, critical for biological evaluation.

Enzymatic Epoxidation for β-Epoxide Installation

CrpE P450 Epoxidase Specificity

The this compound β-epoxide, essential for microtubule-disrupting activity, is installed by CrpE P450 epoxidase. MBP-CrpE exhibited highest activity toward Cr-538 (kcat/Km = 0.272 μM⁻¹·min⁻¹), compared to Cr-4 (0.014 μM⁻¹·min⁻¹). LC-FTICR-MS confirmed exclusive β-epoxide formation, contrasting chemical epoxidation’s 2:1 α/β ratio.

Table 3: Kinetic Parameters of CrpE with this compound Substrates

Substratekcat (min⁻¹)Km (μM)kcat/Km (μM⁻¹·min⁻¹)
Cr-5382.188.00.272
Cr-31.4712.50.118
Cr-40.2115.00.014

Analytical and Purification Techniques

Reverse-phase HPLC (XBridge C18, 0.1% TFA) resolved this compound analogs with baseline separation (ΔtR > 2 min). LC-FTICR-MS provided <5 ppm mass accuracy, enabling differentiation of isotopologues (e.g., ³⁷Cl vs. ³⁵Cl). For conjugates, MALDI-TOF confirmed molecular weights within 0.02% error .

化学反応の分析

Chemoenzymatic Cyclization Reactions

The cryptophycin macrocycle is synthesized via cytochrome P450 (CrpTE)-mediated cyclization, enabling structural diversification. Semi-preparative scale reactions (10 mg) demonstrated high efficiency:

  • Six-membered heterocycles (16b–e) : Isolated yields of 62–66% .

  • Five-membered rings (16f–j) : Yields ranged from 55% to 69% .

Table 1: Isolated Yields of this compound Analogs

Compound ClassYield RangeCharacterization Methods
Six-membered heterocycles62–66%HRMS, 1^1H NMR, 13^{13}C NMR
Five-membered rings55–69%HRMS, 1^1H NMR, 13^{13}C NMR

Epoxidation by Cytochrome P450 (CrpE)

The terminal styrene moiety undergoes epoxidation via CrpE to form this compound-1, the primary bioactive isolate . This enzyme exhibits substrate flexibility, enabling the production of non-native epoxidized analogs for enhanced pharmacological profiling .

Conjugation Reactions for Targeted Delivery

This compound-55 glycinate (Cry-55gly) has been functionalized for antibody-drug conjugates (ADCs):

  • Reaction conditions :

    • Reagents : Cry-55gly (5 mg, 6.5 µmol), alkynyl-PEG5-Val-Cit-PABC linker (16 mg, 19.2 µmol), DIPEA (4.5 eq) .

    • Solvent : Anhydrous DMF under argon .

    • Time : 4 hours at room temperature .

  • Outcome : 63% yield after RP-HPLC purification, confirmed by LC-MS and NMR .

Table 2: Conjugation Reaction Parameters

ParameterValue
Molar Ratio (Cry-55gly:Linker)1:3
SolventAnhydrous DMF
CatalystDIPEA
Reaction Time4 hours
Purification MethodRP-HPLC

Analytical Characterization

All this compound analogs were rigorously validated using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular weights .

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolved structural features, including macrocyclic regiochemistry and epoxide configuration .

This synthesis framework highlights this compound’s adaptability in generating potent analogs for therapeutic applications, with enzymatic and chemical methods offering complementary routes for structural optimization .

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent targeting specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.

作用機序

The mechanism of action of this compound depends on its specific molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

類似化合物との比較

Similar Compounds

Similar compounds may include other diazacyclohexadecene derivatives, as well as molecules containing chloro-methoxyphenyl or phenyloxirane groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Q & A

Q. What is the primary mechanism of action of cryptophycin in cancer cells?

this compound acts as a potent antimicrotubule agent, destabilizing microtubule dynamics by binding to β-tubulin. This disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis. Unlike vinca alkaloids, this compound induces persistent microtubule depolymerization that is not reversed after drug removal, contributing to prolonged cytotoxic effects . Methodologically, microtubule disruption can be validated via immunofluorescence microscopy (e.g., observing reduced microtubule density in A-10 cells) or flow cytometry to quantify G2/M arrest .

Q. What structural features define this compound and its analogs?

this compound is a 16-membered macrocyclic depsipeptide composed of four units:

  • Unit A : (2E,7E,5S,6R)-5-hydroxy-6-methyl-8-phenyloctadienoic acid.
  • Unit B : O-methyl-D-tyrosine.
  • Unit C : D-3-amino-2-methylpropanoic acid.
  • Unit D : (S)-2-hydroxy-4-methylvaleric acid. Key modifications, such as the β-epoxide at C2′–C3′ (critical for potency), differentiate natural analogs (e.g., this compound-1 vs. This compound-52). Structural elucidation relies on NMR, X-ray crystallography, and mass spectrometry .

Q. How are cryptophycins synthesized for preclinical studies?

Total synthesis employs convergent strategies, combining fragments via macrolactamization. For example:

  • Fragment A-B (units A and B) and C-D (units C and D) are synthesized separately.
  • Coupling via esterification and amidation forms the linear precursor.
  • Macrocyclization using high-dilution conditions ensures ring closure without polymerization. Chemoenzymatic approaches using CrpTE (thioesterase) and CrpE (P450 epoxidase) enable scalable production of analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound analogs?

SAR studies focus on modifying units A (phenyl group) and D (hydroxy acid). For example:

  • Unit A : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) enhances solubility while retaining potency.
  • Unit D : Altering methyl or hydroxyl configurations impacts microtubule binding affinity. Biological evaluation in multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES) and xenograft models (e.g., MX-1 breast cancer) identifies analogs with improved efficacy and reduced toxicity .

Q. Why does this compound exhibit reduced susceptibility to P-glycoprotein-mediated drug resistance?

this compound is a poor substrate for P-glycoprotein (P-gp), unlike taxanes or vinca alkaloids. This property is attributed to its rigid macrocyclic structure and hydrophobic moieties, which evade efflux pumps. Experimental validation involves comparing IC₅₀ values in P-gp-overexpressing cell lines (e.g., KB-V1) with and without P-gp inhibitors like verapamil .

Q. How should in vivo efficacy studies for this compound analogs be designed?

  • Model selection : Use human tumor xenografts (e.g., CCRF-CEM leukemia) in immunodeficient mice.
  • Dosing regimen : Intravenous administration at subtoxic doses (e.g., 1–5 mg/kg weekly) to assess tumor growth inhibition.
  • Endpoint analysis : Measure tumor volume, survival rates, and histopathological changes. Pharmacokinetic studies (e.g., plasma half-life via LC-MS) and toxicity profiling (e.g., liver/kidney function tests) are critical .

Q. What molecular pathways mediate this compound-induced apoptosis?

this compound activates caspase-dependent apoptosis via:

  • Caspase-3/7 : Cleaved during DNA fragmentation.
  • Caspase-8 : Direct interaction with this compound-52, confirmed via molecular docking and MD simulations (e.g., GROMACS analysis of RMSD and RMSF values).
  • Mitochondrial pathways : Cytochrome c release and Bax/Bcl-2 ratio changes. Methodologies include TUNEL assays, Western blotting for caspase cleavage, and siRNA knockdowns to validate pathway specificity .

Q. How can enzymatic tools streamline this compound analog production?

  • CrpE epoxidase : Installs β-epoxides regio- and stereospecifically, with a kcat/Km of 1.2 × 10⁴ M⁻¹s⁻¹ for this compound-4.
  • CrpD-M2 NRPS module : Incorporates non-natural 2-hydroxy acids (unit D) via chemoenzymatic synthesis.
  • CrpTE thioesterase : Catalyzes macrocyclization of linear precursors. These enzymes enable diversification of this compound scaffolds for high-throughput SAR screening .

Q. How can conflicting structural data in this compound synthesis be resolved?

Discrepancies (e.g., D vs. L configurations in early studies) require:

  • Chiral HPLC : To separate enantiomers.
  • X-ray crystallography : For absolute configuration determination.
  • Comparative bioactivity assays : Analogs with incorrect stereochemistry show reduced cytotoxicity (e.g., IC₅₀ > 100 nM vs. <1 nM for natural isomers) .

Q. What analytical techniques validate this compound-target interactions?

  • Surface plasmon resonance (SPR) : Measures binding affinity to tubulin (KD ~10⁻⁹ M).
  • Cryo-EM : Visualizes this compound-tubulin complexes at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。